N-{[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,4-difluorobenzamide
Description
N-{[3-(3,4-Dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,4-difluorobenzamide is a synthetic oxazolidinone derivative with structural features optimized for antibacterial activity. The core oxazolidinone ring is substituted at the 3-position with a 3,4-dichlorophenyl group and at the 5-position with a methylene-linked 2,4-difluorobenzamide moiety. This compound is hypothesized to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, a mechanism shared with other oxazolidinone antibiotics like linezolid .
Properties
IUPAC Name |
N-[[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F2N2O3/c18-13-4-2-10(6-14(13)19)23-8-11(26-17(23)25)7-22-16(24)12-3-1-9(20)5-15(12)21/h1-6,11H,7-8H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAXROHSMVFWPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,4-difluorobenzamide typically involves multi-step organic reactions. One common method includes the formation of the oxazolidinone ring through cyclization reactions, followed by the introduction of the dichlorophenyl and difluorobenzamide groups via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,4-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-{[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,4-difluorobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,4-difluorobenzamide involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of the target compound with related oxazolidinones and benzamide derivatives:
Antibacterial Activity and Mechanism
- Linezolid : Demonstrates MIC values of 0.5–4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The morpholinyl group improves solubility and pharmacokinetics.
- However, the difluorobenzamide could introduce steric hindrance, affecting ribosomal binding efficiency .
- Compound 9 () : The 4-iodo substituent may confer unique resistance profiles but could limit oral bioavailability due to higher molecular weight .
Pharmacokinetic Considerations
- Linezolid : High oral bioavailability (>90%) due to the morpholinyl group’s solubility-enhancing effects .
- Target Compound : The dichlorophenyl group may reduce aqueous solubility, necessitating prodrug formulations. The difluorobenzamide could improve metabolic stability by resisting cytochrome P450 oxidation .
Resistance and Spectrum
- Linezolid : Resistance arises via ribosomal mutations (e.g., 23S rRNA G2576T). The target compound’s dichlorophenyl group may circumvent this by altering binding interactions .
- Benzamide Pesticides (): While structurally analogous (e.g., diflubenzuron), their mechanism (chitin synthesis inhibition) differs entirely, underscoring the pharmacological specificity of oxazolidinone substituents .
Biological Activity
N-{[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,4-difluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews various studies and findings related to its biological effects, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups:
- IUPAC Name : this compound
- Molecular Formula : C17H12Cl2F2N2O3
- CAS Number : 954719-73-4
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound may modulate various biochemical pathways, leading to its observed effects in different biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest its potential as a lead compound in developing new antibiotics.
Anticancer Activity
Recent studies have also explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines such as:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating infections associated with biofilms.
- Anticancer Mechanism Investigation : Research published in Cancer Letters indicated that the compound could downregulate survivin and upregulate pro-apoptotic factors in cancer cells, enhancing its anticancer efficacy.
- In Vivo Efficacy : In a murine model of bacterial infection, administration of this compound resulted in significant survival benefits compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
